5-bromo-2-ethoxy-N-ethylbenzamide

Catalog No.
S1756972
CAS No.
882080-55-9
M.F
C11H14BrNO2
M. Wt
272.14g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-ethoxy-N-ethylbenzamide

CAS Number

882080-55-9

Product Name

5-bromo-2-ethoxy-N-ethylbenzamide

IUPAC Name

5-bromo-2-ethoxy-N-ethylbenzamide

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14g/mol

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-7-8(12)5-6-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

IBKPEWWSMWPAPE-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OCC

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OCC
  • Chemical Databases: Resources like PubChem () list the compound's basic properties and identifiers but do not mention specific research applications.
  • Commercial Availability: Several chemical suppliers offer 5-bromo-2-ethoxy-N-ethylbenzamide for purchase, implying potential research use. However, the product descriptions typically don't elaborate on its specific applications ().

5-Bromo-2-ethoxy-N-ethylbenzamide is an organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, and an N-ethylbenzamide moiety. Its chemical formula is C9H10BrNO2C_9H_{10}BrNO_2, and it has a molecular weight of approximately 242.09 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.

As 5-bromo-2-ethoxy-N-ethylbenzamide is primarily a synthetic intermediate, a specific mechanism of action in biological systems is not applicable. However, its derivatives formed through further reactions might possess biological activity depending on the introduced functionalities [].

  • Potential for skin and eye irritation [].
  • Possible respiratory tract irritation if inhaled [].
  • Unknown flammability and reactivity hazards; standard handling practices for organic compounds should be followed [].

It is advisable to consult safety data sheets (SDS) for closely related compounds when handling 5-bromo-2-ethoxy-N-ethylbenzamide and to exercise proper laboratory safety procedures.

Please note:

  • The information provided is based on publicly available scientific research and might not be comprehensive.
  • Specific details on synthesis, properties, and safety might require further investigation from chemical suppliers or scientific databases.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: It can be reduced with agents like lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

The primary biological activity of 5-bromo-2-ethoxy-N-ethylbenzamide is its role as an inhibitor of the α-glucosidase enzyme. This inhibition disrupts carbohydrate digestion and absorption, leading to decreased glucose availability for energy production, ultimately resulting in reduced ATP production within cells. This mechanism suggests potential applications in managing conditions like diabetes by modulating glucose levels.

The synthesis of 5-bromo-2-ethoxy-N-ethylbenzamide typically involves multiple steps:

  • Ethoxylation: The introduction of the ethoxy group occurs via nucleophilic substitution where an ethoxide ion reacts with a suitable precursor.
  • Amidation: The final step involves forming the amide bond by reacting the brominated and ethoxylated benzene derivative with ethylamine, often facilitated by coupling agents such as dicyclohexylcarbodiimide.

In industrial settings, continuous flow processes may be employed to optimize yield and purity, utilizing automated reactors for precise control over reaction conditions.

5-Bromo-2-ethoxy-N-ethylbenzamide has several notable applications:

  • Medicinal Chemistry: Due to its α-glucosidase inhibitory activity, it is being explored for therapeutic applications in diabetes management.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: It can be utilized in developing new materials and as a precursor for other valuable compounds.

Research on the interaction of 5-bromo-2-ethoxy-N-ethylbenzamide with biological targets has indicated its potential efficacy as an α-glucosidase inhibitor. Molecular docking studies have been conducted to understand its binding affinity and interactions at the enzyme's active site, providing insights into its mechanism of action against carbohydrate metabolism .

Several compounds share structural similarities with 5-bromo-2-ethoxy-N-ethylbenzamide:

Compound NameKey Differences
5-Bromo-2-chloro-N-ethylbenzamideContains chlorine instead of bromine
2-Bromo-N-ethylbenzamideLacks the ethoxy group
5-Bromo-2-methoxy-N-ethylbenzamideContains a methoxy group instead

Uniqueness

5-Bromo-2-ethoxy-N-ethylbenzamide is distinguished by the combination of both bromine and ethoxy groups, which confer unique chemical properties and reactivity profiles not found in the similar compounds listed above. This uniqueness enhances its potential applications in medicinal chemistry compared to its analogs.

XLogP3

3.2

Dates

Last modified: 08-15-2023

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